

# Monomethyl Maleate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Monomethyl maleate*

Cat. No.: *B041745*

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For Researchers, Scientists, and Drug Development Professionals

**Introduction:** **Monomethyl maleate**, also known as methyl hydrogen maleate, is an organic compound that serves as a versatile intermediate and monomer in various chemical syntheses. With the chemical formula C5H6O4, it is the monoester of maleic acid and methanol.<sup>[1]</sup> Its structure, featuring a carboxylic acid, an ester, and a reactive carbon-carbon double bond, imparts a unique combination of properties that make it a valuable building block in the production of polymers, resins, and specialty chemicals.<sup>[2][3]</sup> This technical guide provides an in-depth overview of the chemical and physical properties of **monomethyl maleate**, detailed experimental protocols, and key reactivity pathways to support its application in research and development.

## Core Chemical and Physical Properties

**Monomethyl maleate** is typically described as a colorless to pale yellow liquid or a solid, a discrepancy that arises from conflicting reports in the literature regarding its melting point.<sup>[1][2]</sup> The data suggest that the pure cis-isomer is a liquid at room temperature, while the higher reported melting points may be attributed to the presence of the isomeric monomethyl fumarate or decomposition upon heating.

Table 1: Physical and Chemical Properties of **Monomethyl Maleate**

Property	Value	Source(s)
Molecular Formula	C5H6O4	<a href="#">[1]</a>
Molecular Weight	130.10 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
IUPAC Name	(2Z)-4-methoxy-4-oxobut-2-enoic acid	<a href="#">[4]</a>
CAS Number	3052-50-4	<a href="#">[1]</a>
Appearance	Colorless to pale yellow liquid or solid-liquid mixture	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	-37 °C or 93 °C (with decomposition)	<a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point	160 °C to 250 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[5]</a>
Density	~1.26 g/cm³	<a href="#">[1]</a> <a href="#">[5]</a>
Refractive Index	~1.468	<a href="#">[5]</a>
Solubility	Soluble in ethanol, ether, and other organic solvents; limited solubility in water.	<a href="#">[2]</a>

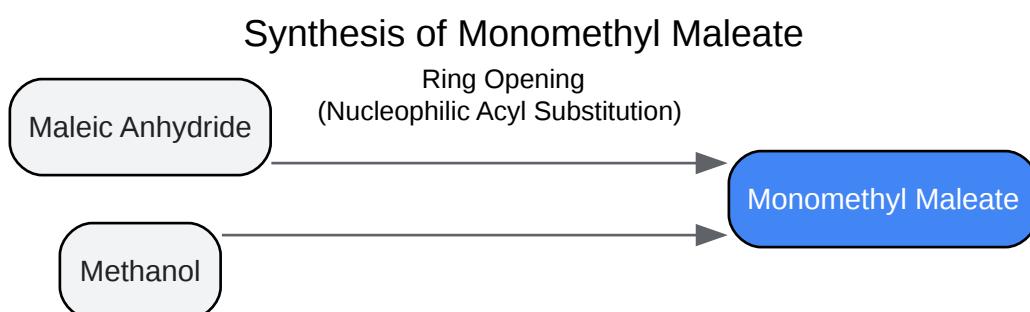
## Chemical Reactivity and Signaling Pathways

The chemical behavior of **monomethyl maleate** is dictated by its three primary functional groups: the carboxylic acid, the methyl ester, and the cis-alkene.

- Esterification and Hydrolysis: The carboxylic acid group can undergo further esterification to yield dimethyl maleate.[\[6\]](#) Conversely, the methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding maleic acid and methanol.
- Polymerization: As an unsaturated monomer, **monomethyl maleate** can participate in polymerization reactions, often initiated by heat or catalysts, to form polymaleate resins.[\[7\]](#) It can be copolymerized with other monomers like styrene or methyl acrylate to modify polymer properties.[\[7\]](#)

- Isomerization: The cis-double bond of **monomethyl maleate** can be isomerized to the more stable trans-isomer, monomethyl fumarate. This reaction is often catalyzed by heat or chemical agents like fumaryl chloride.[8]
- Addition Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions and undergo Michael additions with nucleophiles.[6]

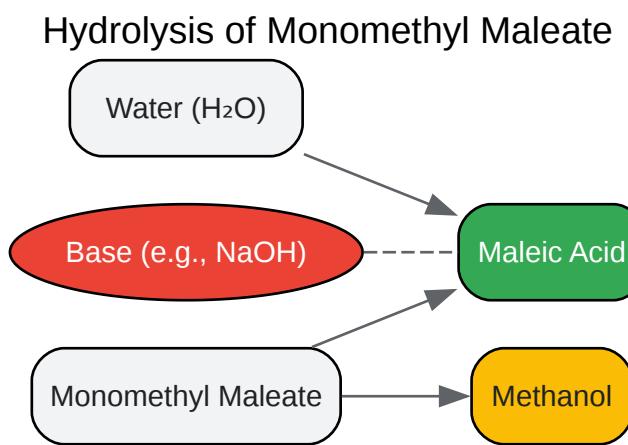
Below is a diagram illustrating the synthesis of **monomethyl maleate** from maleic anhydride.



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Caption: Synthesis of **Monomethyl Maleate**.

The following diagram illustrates the base-catalyzed hydrolysis of **monomethyl maleate**.



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Caption: Hydrolysis of **Monomethyl Maleate**.

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **monomethyl maleate**.

Table 2:  $^1\text{H}$  NMR Spectroscopic Data for **Monomethyl Maleate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10.5	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~6.4	Doublet	1H	Olefinic proton (-CH=)
~6.2	Doublet	1H	Olefinic proton (=CH-)
~3.8	Singlet	3H	Methyl ester protons (-OCH <sub>3</sub> )

Note: Data interpreted from spectra available in supporting information from The Royal Society of Chemistry.[9]

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for **Monomethyl Maleate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~166	Ester carbonyl carbon (-COO-)
~165	Carboxylic acid carbonyl carbon (-COOH)
~134	Olefinic carbon (-CH=)
~130	Olefinic carbon (=CH-)
~52	Methyl ester carbon (-OCH <sub>3</sub> )

Note: Data interpreted from spectra available in supporting information from The Royal Society of Chemistry.[9]

Table 4: IR Spectroscopic Data for **Monomethyl Maleate**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3000 (broad)	O-H stretch (carboxylic acid)
~1720 (strong)	C=O stretch (ester and carboxylic acid)
~1640	C=C stretch (alkene)
~1200-1300	C-O stretch (ester and carboxylic acid)

Note: Data interpreted from spectra available in supporting information from The Royal Society of Chemistry.[\[9\]](#)

Table 5: Mass Spectrometry Data (GC-MS) for **Monomethyl Maleate**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Possible Fragment
54	99.99	[C <sub>3</sub> H <sub>2</sub> O] <sup>+</sup>
113	81.13	[M - OH] <sup>+</sup>
26	71.96	[C <sub>2</sub> H <sub>2</sub> ] <sup>+</sup>
31	31.96	[OCH <sub>3</sub> ] <sup>+</sup>
29	23.71	[CHO] <sup>+</sup>

Source: PubChem.[\[4\]](#)

## Experimental Protocols

The following protocols provide standardized methods for the synthesis, purification, and analysis of **monomethyl maleate**.

### Protocol 1: Synthesis of Monomethyl Maleate

This protocol is adapted from procedures describing the alcoholysis of maleic anhydride.[\[3\]](#)

- Materials: Maleic anhydride, anhydrous methanol.
- Procedure:
  - To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add maleic anhydride (1.0 equivalent).
  - Slowly add anhydrous methanol (1.1 equivalents) to the flask while stirring. The reaction is exothermic and the temperature may rise.<sup>[8]</sup>
  - Once the initial reaction subsides, heat the mixture to a gentle reflux (approximately 50-60 °C) and maintain for 1-2 hours to ensure complete conversion.<sup>[3]</sup>
  - Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
  - Once the reaction is complete, cool the mixture to room temperature. The resulting product is crude **monomethyl maleate**, which can be used directly or purified further.

## Protocol 2: Purification by Vacuum Distillation

- Apparatus: Standard vacuum distillation setup.
- Procedure:
  - Assemble the vacuum distillation apparatus and ensure all joints are properly sealed.
  - Transfer the crude **monomethyl maleate** to the distillation flask.
  - Apply vacuum and gently heat the flask using an oil bath.
  - Collect the fraction that distills at the appropriate boiling point and pressure (the boiling point will be lower than the atmospheric boiling point of 160 °C).
  - The purified product should be a colorless liquid.

## Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method adaptable for **monomethyl maleate** based on protocols for related acidic compounds.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical starting condition could be 98:2 aqueous buffer to organic solvent.[\[10\]](#)
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 210 nm.
- Sample Preparation: Dissolve a small amount of the **monomethyl maleate** sample in the mobile phase and filter through a 0.45  $\mu$ m syringe filter before injection.
- Analysis: Inject the sample and integrate the peak corresponding to **monomethyl maleate** to determine its purity relative to other components.

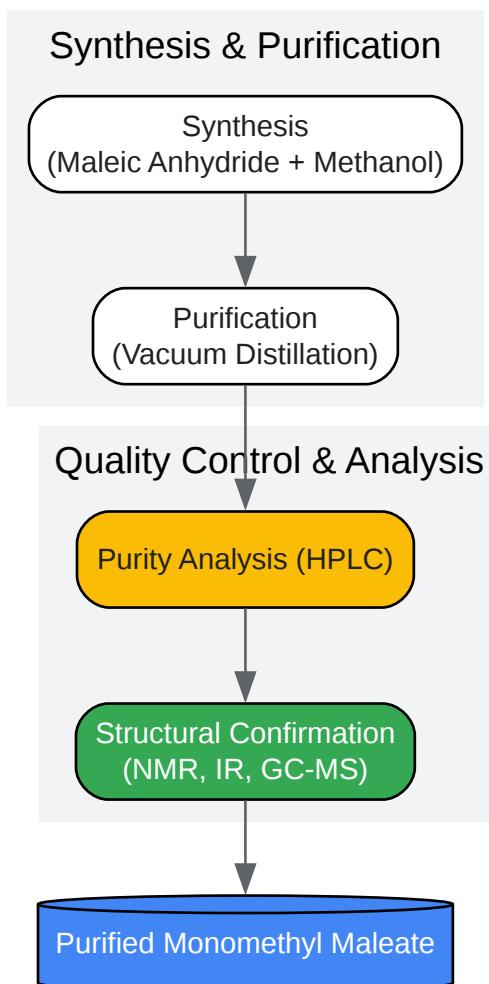
## Protocol 4: Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: GC-MS system with an electron ionization (EI) source.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp: Increase temperature at a rate of 10-25 °C/min to a final temperature of 250 °C.
  - Final hold: Maintain 250 °C for 2-5 minutes.

- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 25 to 200.
- Sample Preparation: Dilute the **monomethyl maleate** sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.
- Analysis: Inject the sample and compare the resulting mass spectrum with known fragmentation patterns for **monomethyl maleate**.<sup>[4]</sup>

The workflow for synthesis and analysis is summarized in the diagram below.

### Synthesis and Analysis Workflow



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Caption: Experimental Workflow.

## Safety and Handling

**Monomethyl maleate** is classified as an irritant.[\[4\]](#)

- Hazard Statements:

- H315: Causes skin irritation.[\[4\]](#)
- H319: Causes serious eye irritation.[\[4\]](#)

- Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P332+P313: If skin irritation occurs: Get medical advice/attention.
- P337+P313: If eye irritation persists: Get medical advice/attention.

Handle **monomethyl maleate** in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.

### Need Custom Synthesis?

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